molecular formula C19H17BrN2OS B14985930 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B14985930
M. Wt: 401.3 g/mol
InChI Key: YMBNDWHOYQWHKT-UHFFFAOYSA-N
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Description

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via acylation reactions, often using 4-bromobenzoyl chloride as the acylating agent.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is typically formed through cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.

    Final Coupling: The final step involves coupling the piperidine derivative with the benzothiazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-Z-piperidine
  • 2-[[1-(4-Bromobenzoyl)piperidin-4-yl]-ethylamino]acetic acid
  • 1-[4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]

Uniqueness

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17BrN2OS

Molecular Weight

401.3 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C19H17BrN2OS/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2

InChI Key

YMBNDWHOYQWHKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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